molecular formula C22H18N4O4S B2536961 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895428-01-0

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2536961
CAS No.: 895428-01-0
M. Wt: 434.47
InChI Key: RABLZMVGQQGNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule developed for investigative life sciences research. Its structure incorporates a benzothiazole core, a scaffold frequently explored in medicinal chemistry due to its diverse biological interactions . The molecule is functionally substituted with a pyridinylmethyl group, a moiety present in compounds studied for their enzyme-inhibiting potential . This specific structural architecture suggests potential utility in biochemical pathway analysis and mechanism-of-action studies. Research involving related molecular frameworks indicates that such compounds are valuable tools for probing cellular processes . This product is intended for laboratory research purposes to further explore these and other scientific applications.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-14-9-10-18(30-2)19-20(14)31-22(24-19)25(13-15-6-5-11-23-12-15)21(27)16-7-3-4-8-17(16)26(28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABLZMVGQQGNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound characterized by a complex structure that includes a benzo[d]thiazole moiety, a nitro group, and a pyridine derivative. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Benzo[d]thiazole Moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Nitro Group : Enhances reactivity and bioactivity.
  • Pyridine Derivative : Often associated with improved solubility and interaction with biological targets.
Property Value
Molecular FormulaC22H18N4O4S
Molecular Weight434.5 g/mol
CAS Number895425-45-3

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The benzo[d]thiazole core is often linked to the inhibition of bacterial growth. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit the growth of Gram-positive bacteria at low concentrations. The specific compound has demonstrated potential against various pathogens, suggesting its utility in developing new antibiotics .

Anticancer Activity

This compound has shown promise in anticancer studies. The structure-activity relationship (SAR) analysis indicates that modifications in the substituents can enhance cytotoxicity against cancer cell lines. For example, similar compounds have been tested against A-431 and Jurkat cells, revealing IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

The compound's anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways. Studies suggest that it may act as a positive allosteric modulator, enhancing receptor activity at micromolar concentrations.

Understanding the mechanisms through which this compound exerts its effects is crucial for further development:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as COX enzymes.
  • Cellular Interaction : Interaction studies reveal that the compound binds to various receptors and enzymes, potentially altering their activity and influencing cellular signaling pathways.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including mitochondrial disruption and caspase activation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus.
  • Cytotoxicity Against Cancer Cells : Research indicated that structural modifications could lead to enhanced cytotoxicity in various cancer cell lines, with some derivatives showing IC50 values significantly lower than those of established chemotherapeutics .
  • Anti-inflammatory Activity : Experimental models showed that the compound reduced inflammation markers in vitro and in vivo, suggesting its potential for treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Key Pharmacokinetic and Pharmacodynamic Properties

Compound Scaffold EC50 (µM) Fold Shift (ACh) CL (Rat, mL/min/kg) Brain Penetrance (B:P Ratio) Plasma Protein Binding (% Unbound)
Target Compound Benzothiazole-nitrobenzamide N/A* N/A* N/A* N/A* N/A*
ML293 Benzothiazole-isonicotinamide 1.3 14.9 11.6 0.85 ([Brain] = 10.3 µM) 1.0% (Human), 3.2% (Rat)
ML108 Thieno[2,3-b]pyridine carboxamide 0.8 12.5 45.2 0.2 <1% (Human)
ML173 Thieno[2,3-b]pyridine carboxamide 1.1 10.7 52.4 0.3 <1% (Human)
ML253 Thieno[2,3-b]pyridine carboxamide 0.9 11.8 48.9 0.25 <1% (Human)

Key Observations:

Scaffold Diversity: The target compound and ML293 share a benzothiazole core, whereas earlier M4 PAMs (e.g., ML108, ML173, ML253) rely on a thieno[2,3-b]pyridine carboxamide scaffold. The benzothiazole derivatives exhibit superior pharmacokinetic (PK) profiles, with lower clearance (CL) and higher brain penetrance compared to thienopyridine-based analogs .

Brain Penetrance :

  • ML293 achieves a brain-to-plasma (B:P) ratio of 0.85, significantly higher than earlier analogs (B:P ≤ 0.3). This is attributed to reduced molecular weight and optimized lipophilicity from the pyridinylmethyl group .

Plasma Protein Binding: ML293 shows species-dependent plasma protein binding (1.0% unbound in humans vs. 3.2% in rats), whereas thienopyridine analogs exhibit <1% unbound fractions across species, limiting free drug availability .

Efficacy and Selectivity

Table 2: Efficacy and Selectivity Profiles

Compound M4 EC50 (µM) % ACh Max (Efficacy) Selectivity (vs. M1/M2/M3/M5)
ML293 1.3 65% >100-fold selective
ML108 0.8 55% >50-fold selective
ML253 0.9 58% >50-fold selective

Key Observations:

Potency vs. Efficacy :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.